1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-phenylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its role or use .
Synthesis Analysis
The synthesis of a compound refers to the process used to create it. This often involves multiple steps, each with its own reactants and conditions .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This includes looking at what reactants are needed, the conditions required for the reaction, and what the products of the reaction are .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting and boiling points, solubility, color, odor, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research on the structural analysis and synthesis of related azabicycloalkane derivatives has provided insights into their potential applications. For instance, Takeda et al. (1977) explored azabicycloalkanes as analgesics, examining structure-activity relationships among 1-phenyl-6-azabicyclo[3.2.1]octanes, which are closely related to the compound . Their findings highlight the importance of structural and stereochemical configurations in determining the pharmacological properties of these compounds (Takeda, Inoue, Noguchi, Honma, & Kawamori, 1977).
Pharmacological Applications
Several studies have focused on the pharmacological applications of azabicyclo[3.2.1]octane derivatives. McPherson et al. (1995) investigated iodine-125-labeled 1-azabicyclo[2.2.2]oct-3-yl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate, a compound with a similar structural motif, for its high affinity and selectivity towards muscarinic acetylcholinergic receptors. These findings suggest potential applications in imaging cerebral and cardiac muscarinic receptor densities (McPherson, Lambert, Jahn, Sood, McRee, Zeeberg, Reba, & Knapp, 1995).
Neurokinin (NK1) Receptor Antagonists
Research by Huscroft et al. (2006) on 1-phenyl-8-azabicyclo[3.2.1]octane ethers, closely related to the compound , has shown that substitution at the 6-exo-position can lead to high affinity NK1 antagonists with potential therapeutic applications. These compounds have been shown to have a prolonged duration of action in vivo, indicating their potential use in treating conditions mediated by NK1 receptors (Huscroft, Carlson, Chicchi, Kurtz, London, Raubo, Wheeldon, & Kulagowski, 2006).
Radiopharmaceutical Applications
Rzeszotarski et al. (1984) synthesized radioiodinated derivatives of a similar compound for potential use in radiopharmaceutical applications, specifically targeting muscarinic receptors. These studies underscore the compound's relevance in developing diagnostic tools for neurological conditions (Rzeszotarski, Eckelman, Francis, Simms, Gibson, Jagoda, Grissom, Eng, Conklin, & Reba, 1984).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-2-16(13-7-4-3-5-8-13)17(19)18-14-9-6-10-15(18)12-11-14/h3-9,14-16H,2,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKUMFBSWPTXHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2C3CCC2C=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.